molecular formula C13H10F2N2O2 B2778109 5-Fluoro-N-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxamide CAS No. 2320572-37-8

5-Fluoro-N-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxamide

Cat. No.: B2778109
CAS No.: 2320572-37-8
M. Wt: 264.232
InChI Key: FGJUHBUQQDURDG-UHFFFAOYSA-N
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Description

5-Fluoro-N-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of fluorine atoms and a methoxy group attached to a pyridine ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 4-fluoro-3-methoxyaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Coupling Reaction: The resulting amine is coupled with 5-fluoropyridine-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carboxamide group results in an amine derivative.

Scientific Research Applications

5-Fluoro-N-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: It is explored for its potential use in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-N-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorine atoms and methoxy group play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methoxypyridine-3-carboxamide
  • 4-Fluoro-3-methoxyphenylpyridine-3-carboxamide
  • 5-Fluoro-N-(4-methoxyphenyl)pyridine-3-carboxamide

Uniqueness

5-Fluoro-N-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxamide is unique due to the presence of both fluorine atoms and a methoxy group, which confer distinct chemical and biological properties. These structural features enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-fluoro-N-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O2/c1-19-12-5-10(2-3-11(12)15)17-13(18)8-4-9(14)7-16-6-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJUHBUQQDURDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC(=CN=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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